molecular formula C8H7ClO2 B1360013 Chloromethyl benzoate CAS No. 5335-05-7

Chloromethyl benzoate

Cat. No. B1360013
Key on ui cas rn: 5335-05-7
M. Wt: 170.59 g/mol
InChI Key: BOXZXICVMMSYPE-UHFFFAOYSA-N
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Patent
US07253153B2

Procedure details

Para-formaldehyde (4.5 g) and zinc chloride (catalytic amount) were mixed together at 0° C. Benzoyl chloride (0.142 mole, 20 g) was added dropwise over 1 hour. The reaction was warmed to ambient temperature, then was heated to 55° C. for 10 hours. The progress of the reaction was followed by TLC (silica gel, 5/95, ethyl acetate/hexane). Since the starting material was still seen, an additional 1 g para-formaldehyde was added. The reaction was continued stirring at 55° C. for an additional 10 hours, cooled and flash chromatographed on 500 g silica gel, eluting with a solvent mixture of 2% ethyl acetate and 98% hexane. The solvent was evaporated in vacuo. Since the product had a low boiling point, the rotovapor bath temperature was not above 35° C. The desired product, 11.82 g (49%) was obtained as clear oil. MS (ES+): m/e 171 (M+H).
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C=O.C([Cl:11])(=O)C1C=CC=CC=1.[C:12]([O:15][CH2:16]C)(=[O:14])[CH3:13].[CH3:18][CH2:19][CH2:20][CH2:21][CH2:22]C>[Cl-].[Zn+2].[Cl-]>[Cl:11][CH2:16][O:15][C:12](=[O:14])[C:13]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
C=O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
C=O
Step Four
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC.CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was continued stirring at 55° C. for an additional 10 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated to 55° C. for 10 hours
Duration
10 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
flash chromatographed on 500 g silica gel
WASH
Type
WASH
Details
eluting with a solvent mixture of 2% ethyl acetate and 98% hexane
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
was not above 35° C

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
ClCOC(C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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